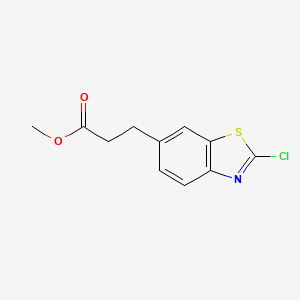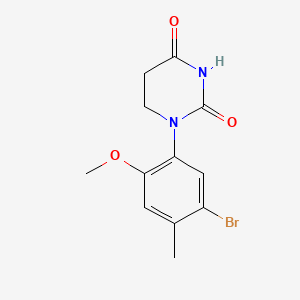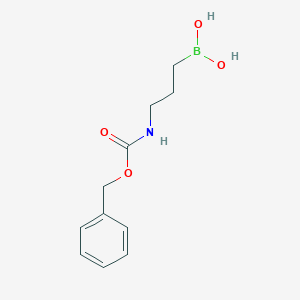
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is an organoboron compound that has garnered significant interest in various fields of research due to its unique chemical properties. This compound features a boronic acid functional group, which is known for its versatility in chemical reactions, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid typically involves the reaction of a suitable amine with a boronic acid derivative. One common method is the coupling of a benzyloxycarbonyl-protected amine with a boronic acid under mild conditions. The reaction often employs a palladium catalyst and a base such as triethylamine to facilitate the formation of the boron-carbon bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often incorporating continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Typical reaction conditions involve mild temperatures and neutral to slightly basic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields boronic esters, while reduction can produce boranes .
Scientific Research Applications
Chemistry
In chemistry, (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds .
Biology
In biological research, this compound is utilized for its ability to interact with diols and other biomolecules. It is often employed in the development of sensors and probes for detecting sugars and other biologically relevant molecules .
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its ability to form reversible covalent bonds with biomolecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors .
Industry
Industrially, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of materials with specific functionalities, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of (3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group interacts with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes or alter the function of biomolecules, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the benzyloxycarbonyl-protected amine group.
Methylboronic acid: A simpler boronic acid with a methyl group instead of the propyl chain.
Vinylboronic acid: Contains a vinyl group, making it more reactive in certain types of chemical reactions.
Uniqueness
(3-(((Benzyloxy)carbonyl)amino)propyl)boronic acid is unique due to its combination of a boronic acid group with a benzyloxycarbonyl-protected amine. This structure provides enhanced stability and reactivity, making it particularly useful in complex synthetic applications and biological interactions .
Properties
CAS No. |
4540-89-0 |
|---|---|
Molecular Formula |
C11H16BNO4 |
Molecular Weight |
237.06 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)propylboronic acid |
InChI |
InChI=1S/C11H16BNO4/c14-11(13-8-4-7-12(15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6,15-16H,4,7-9H2,(H,13,14) |
InChI Key |
CPBOXYCCHHGETB-UHFFFAOYSA-N |
Canonical SMILES |
B(CCCNC(=O)OCC1=CC=CC=C1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



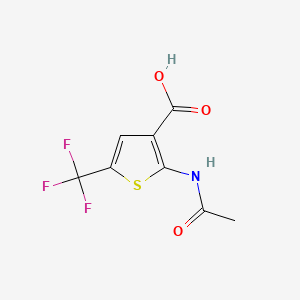

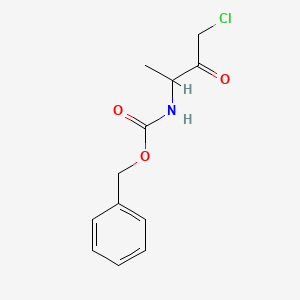
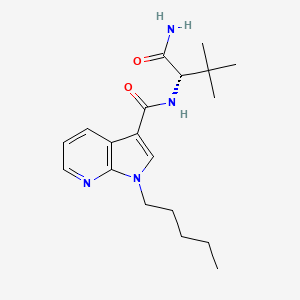
![5-methyl-1-(3-{5-[2-(naphthalen-1-yl)ethenyl]-1,2,4-oxadiazol-3-yl}phenyl)-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13496410.png)

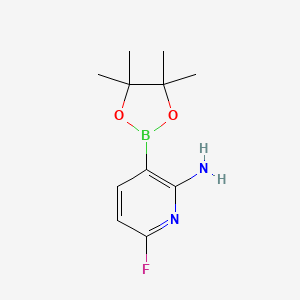
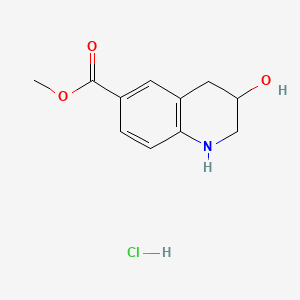
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13496437.png)
